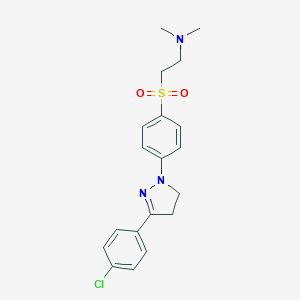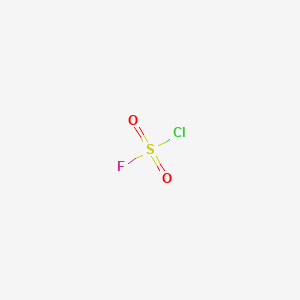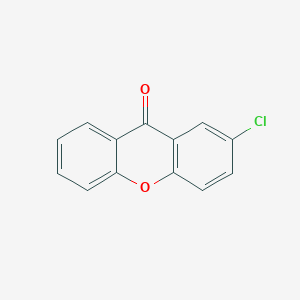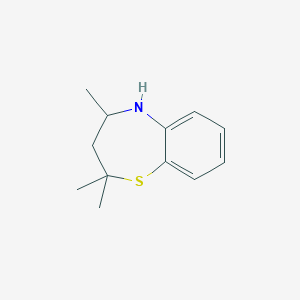
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is an organic compound belonging to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring. The presence of three methyl groups at positions 2 and 4, along with the tetrahydro structure, makes this compound unique in its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as 2,4,4-trimethylpentan-2-one, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
- 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
- 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of a thiazepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13338-13-1 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine |
InChI |
InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
URHIRPNXXQDFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
Canonical SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
Synonyms |
2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


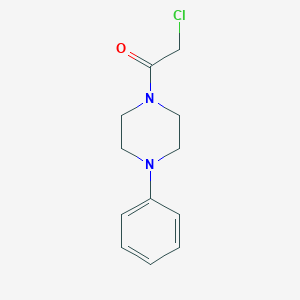

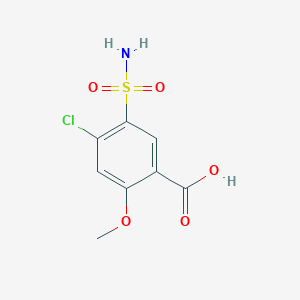
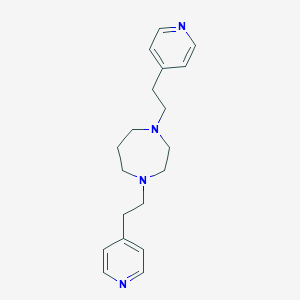
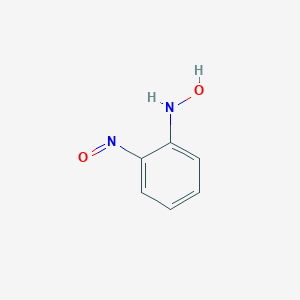

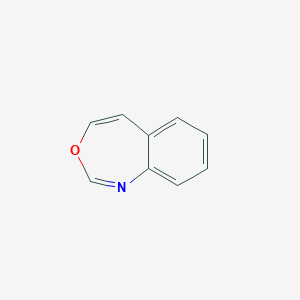

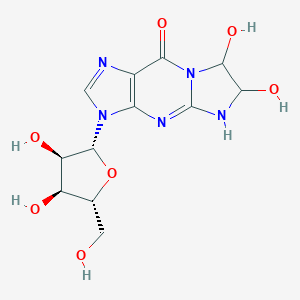
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)

